molecular formula C16H16N4O3 B15022462 N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide

Cat. No.: B15022462
M. Wt: 312.32 g/mol
InChI Key: HFKIOFCGLNTLHQ-VCHYOVAHSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a toluidino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-12-4-2-6-14(8-12)17-11-16(21)19-18-10-13-5-3-7-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

HFKIOFCGLNTLHQ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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